![molecular formula C19H13ClN6O4 B2374400 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-31-6](/img/structure/B2374400.png)
2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C19H13ClN6O4 and its molecular weight is 424.8. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis Process : This chemical is synthesized through multiple steps, involving the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation with formamide. This process results in various substituted pyrazolo[3,4-d]pyrimidin-7-ones, indicating its versatility in chemical synthesis (Ochi & Miyasaka, 1983).
Formation of Novel Derivatives : The compound is a key intermediate in the synthesis of novel pyrazolopyrimidines derivatives, with applications in anticancer and anti-5-lipoxygenase agents. This includes the creation of various hybrids and triazoles, showcasing its potential in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This includes the formation of new heterocycles incorporating antipyrine moiety, expanding its application in the field of antimicrobial research (Bondock et al., 2008).
Molecular Interaction and Structural Analysis
Intermolecular Interactions : The compound's derivatives have been analyzed for their X-ray structure, Hirshfeld surface analysis, and DFT calculations. This research provides insights into the molecular interactions and stability of these compounds, which is crucial for their application in various fields, including drug design (Saeed et al., 2020).
Structural Derivatives : Its structure has also been used to create various pyrazolo[3,4‐c][1,5]benzodiazocin-10(11H)one derivatives, highlighting the chemical's adaptability in synthesizing structurally diverse compounds (Plescia et al., 1979).
Application in Medical Imaging
- Tumor Imaging : Derivatives of this chemical have been utilized in synthesizing 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging using Positron Emission Tomography (PET). This indicates its potential application in diagnostic imaging in oncology (Xu et al., 2012).
Biological and Pharmacological Potential
Anti-inflammatory and COX-2 Inhibition : Certain pyrazolo[3,4‐d]pyrimidine derivatives exhibit anti-inflammatory properties and selective inhibition of COX-2. This suggests potential applications in developing anti-inflammatory drugs (Raffa et al., 2009).
Antimicrobial and Anticancer Activity : Novel series of derivatives incorporating various moieties like quinoline and benzofuran have shown promising antimicrobial and anticancer activities, further expanding the compound's application in pharmaceutical research (Idrees et al., 2020).
Herbicidal Applications : Derivatives have also been investigated for their herbicidal activity, demonstrating the compound's utility in agricultural chemistry (Luo et al., 2019).
Propiedades
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O4/c1-11-2-4-12(5-3-11)25-17-15(9-22-25)19(28)24(10-21-17)23-18(27)14-8-13(26(29)30)6-7-16(14)20/h2-10H,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHFCIUHWXBRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2374318.png)
![3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2374320.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)
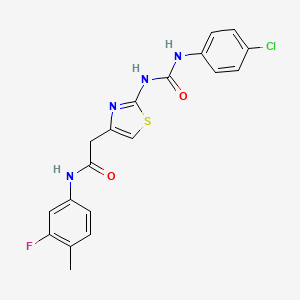
![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)
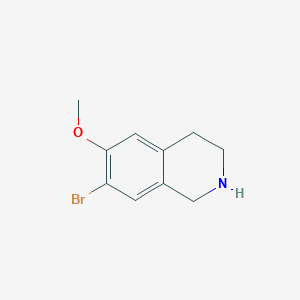
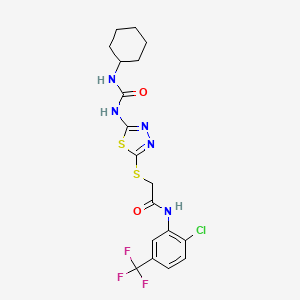
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine](/img/structure/B2374332.png)
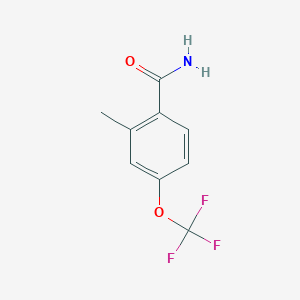
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)
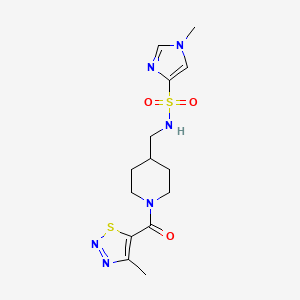
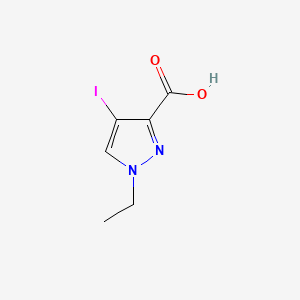
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)